5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR
Overview
Description
Bromo-4’-chloro-3’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-4’-chloro-3’-sulfamoylacetophenone typically involves the bromination of 4’-chloroacetophenone followed by sulfonamide formation. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . This method is advantageous due to its high yield, cost-effectiveness, and repeatability.
Industrial Production Methods
Industrial production of Bromo-4’-chloro-3’-sulfamoylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bromo-4’-chloro-3’-sulfamoylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Bromo-4’-chloro-3’-sulfamoylacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of sulfonamide and halogenated acetophenone derivatives on biological systems.
Mechanism of Action
The mechanism of action of Bromo-4’-chloro-3’-sulfamoylacetophenone involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding. The acetophenone core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-chloro-3’-sulfamoylacetophenone: Similar structure but with a different position of the bromine atom.
4’-Bromoacetophenone: Lacks the sulfonamide group but shares the bromine and acetophenone core.
4’-Chloroacetophenone: Lacks the bromine and sulfonamide groups but shares the acetophenone core.
Uniqueness
Bromo-4’-chloro-3’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7BrClNO3S |
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Molecular Weight |
312.57 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14) |
InChI Key |
TXNZZKXIJJSNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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